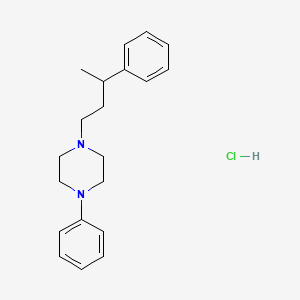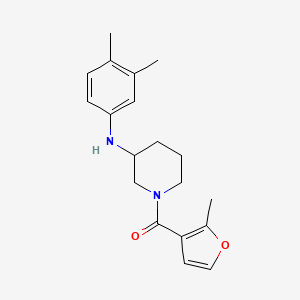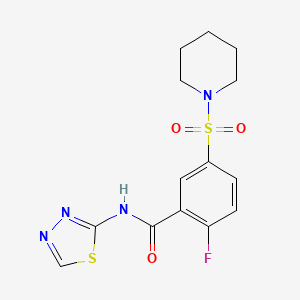![molecular formula C9H14F6N2O B5125497 N-[1,1-bis(trifluoromethyl)propyl]-N'-isopropylurea](/img/structure/B5125497.png)
N-[1,1-bis(trifluoromethyl)propyl]-N'-isopropylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1,1-bis(trifluoromethyl)propyl]-N'-isopropylurea, commonly known as TFMU, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFMU belongs to the class of urea derivatives and has been used in various scientific studies for its potential applications in different fields.
Mecanismo De Acción
The mechanism of action of TFMU involves its ability to inhibit the activity of specific enzymes by binding to their active sites. This binding prevents the enzymes from carrying out their normal functions, leading to a decrease in their activity. TFMU has been shown to be a potent inhibitor of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system.
Biochemical and Physiological Effects
TFMU has been shown to have various biochemical and physiological effects. Studies have shown that TFMU can inhibit the activity of acetylcholinesterase, leading to an increase in acetylcholine levels in the nervous system. This increase in acetylcholine levels can have various physiological effects, including improved cognitive function and memory retention.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using TFMU in lab experiments is its potency as an enzyme inhibitor. TFMU has been shown to be a potent inhibitor of acetylcholinesterase, making it an ideal compound for studying the effects of enzyme inhibition. However, one of the limitations of using TFMU in lab experiments is its potential toxicity. Studies have shown that TFMU can be toxic to certain cell lines, making it important to use caution when handling this compound.
Direcciones Futuras
There are several future directions for research involving TFMU. One potential area of research is in the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease. TFMU has been shown to be a potent inhibitor of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. This makes it an ideal compound for the development of new drugs that target this enzyme.
Another potential area of research involving TFMU is in the field of pesticide development. TFMU has been shown to be effective in inhibiting the activity of certain enzymes in insects, making it a potential candidate for the development of new pesticides.
Conclusion
In conclusion, TFMU is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFMU has been used extensively in scientific research for its potential applications in different fields, including biochemistry, physiology, and pesticide development. While TFMU has several advantages for use in lab experiments, it is important to use caution when handling this compound due to its potential toxicity.
Métodos De Síntesis
TFMU can be synthesized using various methods, including the reaction of isopropylamine with 1,1-bis(trifluoromethyl)propionyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and results in the formation of TFMU.
Aplicaciones Científicas De Investigación
TFMU has been used extensively in scientific research for its potential applications in different fields. One of the primary areas of research involving TFMU is in the field of biochemistry and physiology. Studies have shown that TFMU can be used to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system.
Propiedades
IUPAC Name |
1-propan-2-yl-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F6N2O/c1-4-7(8(10,11)12,9(13,14)15)17-6(18)16-5(2)3/h5H,4H2,1-3H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDSPFNOWXCVEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(F)(F)F)(C(F)(F)F)NC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propan-2-yl-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{5-[4-(benzyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B5125417.png)

![4,4'-[1,3-phenylenebis(oxy)]dibenzamide](/img/structure/B5125427.png)
![2-[(2-methylbenzyl)thio]-1H-naphtho[2,3-d]imidazole](/img/structure/B5125435.png)
![N-[4-({[3-(1-azepanyl)-2-quinoxalinyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5125442.png)

![5-(2,3-dichlorophenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5125452.png)

![1-[4-(5-bromo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethanone](/img/structure/B5125472.png)
![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-chlorobenzenesulfonate](/img/structure/B5125480.png)
![3-(4-methoxyphenyl)-5-[(1-methyl-1H-indol-3-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B5125485.png)
![4-butoxy-N-{[(4-butylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5125490.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-fluorophenyl)-4-methoxybenzenesulfonamide](/img/structure/B5125494.png)
![5-[(1-acetyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5125510.png)